1-carbamimidoyl-2-methylguanidine;sulfuric acid
Description
Historical Context of Biguanide (B1667054) Compounds in Chemical Sciences
The story of biguanides begins with the investigation of the plant Galega officinalis, commonly known as goat's rue or French lilac, which was used in traditional European medicine for centuries. Current time information in Bangalore, IN.smolecule.com In the early 20th century, scientists identified guanidine (B92328) as the active, glucose-lowering component in extracts of this plant. aksci.com This discovery spurred chemical research into related compounds.
The parent compound, biguanide, was first synthesized by Bernhard Rathke in 1879. Current time information in Bangalore, IN.chemspider.com Following this, various guanidine and biguanide derivatives were synthesized. In the 1920s and 1930s, less toxic derivatives known as synthalin A and synthalin B were explored for therapeutic use, but their development was largely overshadowed by the discovery of insulin. Current time information in Bangalore, IN.
A resurgence of interest in biguanides occurred in the 1940s and 1950s. During World War II, research led by Frank Rose identified certain biguanides as effective antimalarial agents, such as proguanil. Current time information in Bangalore, IN. Concurrently, the glucose-lowering properties were re-examined, leading to the development of phenformin (B89758), buformin (B1668040), and metformin (B114582) in the 1950s. smolecule.comfda.gov While phenformin and buformin were later withdrawn in many countries, metformin has become a cornerstone compound in its therapeutic class. Current time information in Bangalore, IN.aksci.com This history underscores a continuous trajectory of discovery, synthesis, and application that has established biguanides as a significant class of compounds in the chemical and pharmaceutical sciences. nih.gov
Fundamental Structural Characteristics of the Biguanide Moiety
The defining feature of a biguanide is a core structure composed of two guanidine units linked by a common nitrogen atom. chemspider.com The general formula is HN(C(NH)NH₂)₂. Current time information in Bangalore, IN. This arrangement results in a polynitrogenated compound that is both polar and hydrophilic, rendering it highly soluble in aqueous solutions. smolecule.com
Key structural characteristics include:
Basicity : Biguanides are classified as organo-superbases, exhibiting stronger basicity than a single guanidine unit. This is due to the extensive n-π conjugation between the amino and imino groups and the formation of a stable, chelated, six-membered ring upon protonation.
Tautomerism : The structure, with its two imino (=NH) and three amino (-NH₂) groups, can exist in several tautomeric forms. smolecule.comsigmaaldrich.com X-ray diffraction and computational studies have shown that the most stable tautomer is typically the one without a hydrogen on the central bridging nitrogen, which is stabilized by an intramolecular hydrogen bond.
Ligand Properties : The two imino groups allow biguanides to act as bidentate N-donor ligands. They can form stable six-membered ring complexes with metal cations, a property that is foundational to their use in coordination chemistry and organometallic catalysis.
These fundamental characteristics—high basicity, tautomerism, and chelation ability—are responsible for the unique reactivity and wide-ranging applications of biguanide derivatives. nih.gov
Overview of Academic Research Trajectories for Biguanide Derivatives
Academic research on biguanide derivatives has evolved from initial synthetic explorations to a broad range of applications. Initially driven by medicinal chemistry, the research has expanded into materials science and catalysis. chemspider.com
Major research areas include:
Medicinal Chemistry : This remains the most prominent area of research. Biguanides are widely studied for various therapeutic effects. ncats.io Beyond their established uses, there is significant and ongoing research into the potential applications of biguanides, particularly metformin, in oncology. fda.govnih.gov Other research explores their use as antimalarial, antiviral, and antiseptic agents. ncats.io
Organic Synthesis : Biguanides serve as versatile precursors in organic synthesis, most notably for the creation of 2,4-diamino-1,3,5-triazine derivatives. These triazines are valuable in supramolecular chemistry due to their hydrogen bonding capabilities and are investigated as bioactive molecules themselves.
Organometallic Catalysis : Leveraging their properties as strong N-donor ligands, biguanides are used to stabilize metal complexes and nanoparticles. This has led to their application in organometallic catalysis, a field that has seen resurgent interest in these compounds in the last decade. chemspider.com
Analytical Chemistry : The study of biguanide-containing pharmaceuticals has necessitated the development of advanced analytical methods. Research focuses on techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify these compounds and their related impurities in various matrices. ptfarm.pllcms.cz
Properties
CAS No. |
36801-25-9 |
|---|---|
Molecular Formula |
C3H11N5O4S |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
1-carbamimidoyl-2-methylguanidine;sulfuric acid |
InChI |
InChI=1S/C3H9N5.H2O4S/c1-7-3(6)8-2(4)5;1-5(2,3)4/h1H3,(H6,4,5,6,7,8);(H2,1,2,3,4) |
InChI Key |
BQDFZVWCDAKAAR-UHFFFAOYSA-N |
Synonyms |
N-Methylimidodicarbonimidic Diamide Sulfate; N-Desmethylmetformin Sulfate; Metformin EP Impurity E Sulfate |
Origin of Product |
United States |
Structural and Electronic Elucidation of 1 Methylbiguanide and Biguanide Systems
Tautomerism and Resonance Forms of Biguanide (B1667054) Scaffolds
Biguanides are polynitrogenated compounds characterized by two guanidine (B92328) units sharing a central nitrogen atom. scholaris.ca This arrangement allows for significant electronic flexibility, leading to the existence of multiple tautomeric and resonance forms. Tautomers are distinct chemical compounds that can readily interconvert, typically through the relocation of a hydrogen atom, while resonance structures represent different ways of depicting electron distribution within a single molecule. doubtnut.comtgc.ac.inwikipedia.org
Identification of Preferred Tautomeric States
The biguanide scaffold can exist in numerous interconvertible tautomeric forms due to electron delocalization. researchgate.net Studies have shown that for the neutral biguanide molecule, the most stable tautomer is one where the central bridging nitrogen atom does not have a hydrogen. This stability is attributed to the formation of an intramolecular hydrogen bond. scholaris.ca X-ray diffraction and Density Functional Theory (DFT) studies have confirmed this preference. scholaris.ca Upon protonation, a common state for biguanides due to their high basicity, the electronic structure undergoes significant changes. researchgate.net The preferred site of protonation is the terminal imino (=NH) group, which further stabilizes the molecule. researchgate.net DFT calculations have shown that the two guanidine units in a neutral biguanide are nearly planar, which facilitates the formation of this internal hydrogen bond. scholaris.ca
It has been demonstrated through studies of the electronic structure of biguanides that there are 10 interconvertible tautomeric forms. researchgate.net This is a result of electron delocalization from the lone pairs of electrons on the nitrogen atoms of the amine group or the delocalization of π electrons. researchgate.net
Delocalization of Pi-Electron Density
The extensive system of nitrogen and carbon atoms in the biguanide backbone facilitates significant delocalization of pi-electron density. This delocalization is a key feature of the electronic structure of biguanides. researchgate.net The delocalization involves the movement of pi-electrons across the N-C-N bonds, which results in several resonance forms. scholaris.ca This electron delocalization contributes to the stability of the biguanide structure and its high basicity. scholaris.caresearchgate.net Upon protonation, the delocalization of electrons increases, which can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net This increased delocalization in the protonated form enhances the stability of the resulting cation. researchgate.net
Quantum Chemical and Computational Analyses
To gain a deeper and more quantitative understanding of the electronic properties of 1-methylbiguanide (B155205) and related biguanide systems, quantum chemical and computational methods are employed. These techniques provide detailed insights into the electronic structure and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and vibrational properties of biguanide systems. researchgate.net DFT calculations allow for the determination of the most stable tautomeric forms, the analysis of electron delocalization, and the prediction of reactivity. researchgate.netacs.org These computational studies have been instrumental in clarifying the electronic structure of biguanides, which was not well understood for a long time. acs.org
The distribution of electrons within a molecule can be described by atomic charges and the molecular electrostatic potential (MESP). In biguanides, the nitrogen atoms, particularly the terminal imino nitrogens, exhibit a significant negative charge, making them nucleophilic centers. researchgate.net The MESP, which maps the electrostatic potential onto the electron density surface, visually represents the charge distribution. For biguanides, the MESP shows regions of negative potential concentrated around the nitrogen atoms, indicating their susceptibility to electrophilic attack, including protonation. researchgate.netacs.org The MESP surfaces of neutral, protonated, and deprotonated biguanide have been shown to be similar in their most stable arrangements. acs.org
Table 1: Calculated Atomic Charges for a Biguanide Model System (Note: This table is a representative example based on general findings from DFT studies on biguanides. Actual values can vary depending on the specific molecule and computational method.)
| Atom | Charge (e) |
| N1 (terminal amino) | -0.85 |
| C2 | +0.60 |
| N3 (terminal imino) | -0.90 |
| N4 (bridging) | -0.75 |
| C5 | +0.60 |
| N6 (terminal imino) | -0.95 |
| N7 (terminal amino) | -0.85 |
This interactive table is based on generalized data from computational studies and illustrates the typical charge distribution in a biguanide framework.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nih.govaimspress.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. aimspress.com
Table 2: Representative Frontier Orbital Energies for a Biguanide System (Note: These are illustrative values. The specific energies depend on the molecule and the level of theory used in the calculation.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This interactive table presents typical frontier orbital energy values for a biguanide system, highlighting the energy gap that influences its chemical behavior.
Atomic Charges and Molecular Electrostatic Potentials
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital and density functional theory (DFT) studies have been instrumental in elucidating the electronic structure of biguanide and its derivatives, including 1-methylbiguanide. acs.orgacs.orgnih.gov These computational methods have revealed that the most stable tautomer of biguanide is the one without a hydrogen atom on the central bridging nitrogen. acs.orgacs.orgnih.govcdnsciencepub.com This stability is attributed to significant electron delocalization and the formation of an intramolecular hydrogen bond. acs.orgcdnsciencepub.com
The electronic structure of biguanides is characterized by substantial n-π conjugation between the amino and imino groups. cdnsciencepub.comscholaris.ca This delocalization of electrons is a key factor contributing to their high basicity. cdnsciencepub.comscholaris.ca Natural bond orbital (NBO) analysis has quantified this delocalization, showing strong interactions between the nitrogen lone pairs and the π* orbitals of the C-N bonds. acs.org For instance, the stabilization energies associated with nN3 → πC2-N4 and nN7 → πC5-N7 delocalizations are significant, indicating a high degree of electron delocalization throughout the biguanide framework. acs.org This extensive delocalization is also supported by the geometry-based aromaticity index (HOMA), which is higher for the most stable tautomer, signifying greater electron delocalization. acs.org
Protonation Equilibria and Basicity Investigations
Biguanides are recognized as strong bases, a property directly linked to their electronic structure. cdnsciencepub.comcdnsciencepub.comscholaris.ca The high affinity for protons is a result of the formation of a stable, chelated structure upon protonation, which involves a bidentate hydrogen bond. cdnsciencepub.comscholaris.ca DFT calculations have demonstrated that the exceptional basicity arises from the strong n-π conjugation, leading to protonation on the imino groups rather than the amino groups. cdnsciencepub.comscholaris.ca
Biguanides typically exhibit two acidity constants (pKa values for their conjugate acids). The first, pKa1, is in the range of 10–18, while the second, pKa2, is approximately 2–4. cdnsciencepub.com For biguanide itself, the pKa1H is around 11.5, which is lower than that of guanidine (pKaH = 13.6). beilstein-journals.org The monocation's stability results in a significantly lower second dissociation constant. beilstein-journals.org Studies on metformin (B114582), a dimethylated biguanide, have shown that the neutral form is not predominant even at a pH above 13, with the diprotonated form being the major species at a pH below 1.5. cdnsciencepub.com The protonation state significantly influences the electronic structure, leading to increased electron localization. cdnsciencepub.comscholaris.ca
Table 1: Predicted Physicochemical Properties of 1-Methylbiguanide
| Property | Value |
| pKa | 12.77 ± 0.10 |
| Boiling Point | 165.3 ± 23.0 °C |
| Density | 1.45 ± 0.1 g/cm³ |
This data is based on predictions and may not reflect experimental values. chemicalbook.comcookechem.com
Conformational Analysis and Intramolecular Hydrogen Bonding
The conformation of biguanides is a critical aspect of their structure. DFT calculations and X-ray diffraction (XRD) studies have shown that neutral biguanides, including the most stable tautomer of 1-methylbiguanide, tend to adopt a nearly planar geometry. cdnsciencepub.comscholaris.cascispace.com This planarity is stabilized by the formation of an intramolecular hydrogen bond. cdnsciencepub.comscholaris.cascispace.com This hydrogen bond is a fundamental feature of the neutral biguanide structure. scispace.com
Upon protonation, the conformation of the biguanide molecule changes. Mono- and di-protonated biguanides are twisted, with dihedral angles of approximately 24° and 28°, respectively, in the solid state. scholaris.ca This twisting disrupts the planarity observed in the neutral form. In the solid state, protonated biguanides can form extended hydrogen-bonded networks, often described as a "corrugated ribbon" where each molecule donates and accepts two hydrogen bonds with its neighbors. scholaris.ca The rotational barriers around the C-N bonds can be influenced by factors such as protonation, as demonstrated in studies of related molecular rotors. nsf.gov
Spectroscopic Characterization Methodologies for Biguanides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a powerful tool for the structural elucidation of biguanides.
¹H NMR: In the ¹H NMR spectra of arylbiguanide monohydrochloride salts in DMSO-d6, the -NH and -NH2 signals are typically well-resolved and appear in the range of δ 7 to 8 and δ 9 to 10 for the aryl-NH protons. scispace.com The NH protons of monoprotonated salts generally show well-resolved peaks between 5 and 9 ppm. cdnsciencepub.com For 1-benzyl-1-methylbiguanide hydrochloride in D₂O, the methyl protons appear as a singlet at δ 3.02 ppm. In the case of metformin hydrochloride, the two equivalent methyl groups are observed as a singlet at 2.92 ppm in DMSO-d6. frontiersin.org
¹³C NMR: The ¹³C NMR spectra of biguanide hydrochlorides provide characteristic signals for the biguanide carbons in the range of δ 155–165. scispace.com Protonation affects the chemical shifts of these carbons; the carbons of neutral biguanides appear around 158–162 ppm, while those bonded to a protonated nitrogen are shielded and appear around 152–155 ppm. cdnsciencepub.comscholaris.ca For a series of biguanide derivatives, the biguanide carbon signals were observed in the range of δ 153.7–156.4 ppm in CD₃OD. dovepress.com
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy has been used to confirm the structure of biguanides, corroborating findings from other spectroscopic techniques. science.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Biguanide Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Arylbiguanide HCl | DMSO-d6 | 7-8 (-NH₂), 9-10 (Aryl-NH) | 155-165 (Biguanide C) |
| 1-Benzyl-1-methylbiguanide HCl | D₂O | 3.02 (s, 3H, CH₃) | Not specified |
| Metformin HCl | DMSO-d6 | 2.92 (s, 6H, 2xCH₃) | 160-35 (range for C signals) |
| Biguanide Derivative 9 | CD₃OD | 2.30 (s, 3H), 2.94 (t, 2H), 3.58 (t, 2H) | 21.1, 34.4, 45.4, 153.7, 156.4 |
Note: This table provides a selection of reported NMR data for illustrative purposes. scispace.comfrontiersin.orgdovepress.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques
Infrared (IR) Spectroscopy: FT-IR spectra of arylbiguanides and their salts in KBr show multiple strong, broad bands in the 2900–3300 cm⁻¹ region, corresponding to N-H stretching vibrations. scispace.com For a specific biguanide derivative, IR (KBr) bands were observed at 3222, 3053, 1688, 1631, 1540, 1475, and 1447 cm⁻¹. dovepress.com The ATR-FTIR technique has also been utilized for the determination of poly(hexamethylene biguanide) on cotton surfaces by integrating absorbance values in the 1490 to 1580 cm⁻¹ range. cellulosechemtechnol.ro
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectrophotometry is used for the quantitative analysis of biguanides. Metformin hydrochloride, a related compound, shows a maximum absorbance (λmax) at around 233-234 nm in water. derpharmachemica.comijper.org In another study, the λmax for metformin was found to be around 550 nm in a specific assay. researchgate.net The UV spectrum of metformin hydrochloride has also been reported with a λmax at 224 nm. ajpaonline.com
Solid-State Structural Determination Techniques
X-ray diffraction (XRD) is the primary technique for the definitive determination of the solid-state structure of biguanides and their salts. cdnsciencepub.comcdnsciencepub.comscholaris.cascispace.com Crystal structure analyses have confirmed that the most stable tautomer of neutral biguanide is the one lacking a hydrogen on the central nitrogen atom, a structure stabilized by an intramolecular hydrogen bond. cdnsciencepub.combeilstein-journals.org
XRD studies have revealed that the C-N bond lengths within the biguanide unit are intermediate between single and double bonds, indicating significant electron delocalization. scispace.combeilstein-journals.org For example, in one study, the C-N bond lengths ranged from 1.294(8) to 1.406(8) Å. scispace.com The crystal structure of biguanide hydrochloride also shows no hydrogen on the bridging nitrogen. acs.org
In the solid state, biguanides often form layered structures with extensive hydrogen-bonding networks. scispace.comcdnsciencepub.com Neutral biguanide units can associate as hydrogen-bonded pairs. cdnsciencepub.com Protonated biguanides also form these pairs despite coulombic repulsion and create corrugated ribbon-like structures through intermolecular hydrogen bonding. scholaris.cascispace.comcdnsciencepub.com
X-ray Crystallography of 1-Methylbiguanide Salts and Related Biguanides
While specific crystallographic data for 1-methylbiguanide sulphate is not extensively available in published literature, the structural characteristics of biguanide systems can be thoroughly understood by examining the crystal structures of closely related compounds. X-ray diffraction studies on various biguanide salts, including those of the widely studied metformin (N,N-dimethylbiguanide), reveal common structural motifs and packing arrangements. These studies confirm the molecular organization and salt formation through proton transfer from an acid to the basic biguanide moiety. nih.govresearchgate.net
Biguanide derivatives, when crystallized as salts, exhibit well-defined, layered structures stabilized by extensive hydrogen bonding. The crystal structures are typically characterized by a network of hydrophilic zones, containing the biguanidinium cations and counter-anions, and hydrophobic zones, if alkyl or aryl substituents are present. nih.govacs.org For instance, the crystal structures of various alkylbiguanide dihydrochlorides show a lipid bilayer-like organization where hydrophobic alkyl chains face each other within the primitive cell, and the hydrophilic biguanidium groups are oriented towards the exterior. nih.govacs.org
Detailed single-crystal X-ray diffraction (SCXRD) analyses have provided precise geometric parameters for a range of biguanide salts. Metformin, for example, has been crystallized with various non-steroidal anti-inflammatory drugs (NSAIDs) and other counter-ions, with the resulting salts frequently crystallizing in the monoclinic P2₁/c space group. nih.govacs.org The analysis of N-phenylbiguanidium(1+) salts also reveals extensive hydrogen bond networks that significantly influence the cation's geometry. mdpi.com An attempted preparation of bis(1-methylbiguanide)copper(II) nitrate (B79036) yielded bis(1-methylbiguanidinato)copper(II) methanol (B129727) complex upon crystallization, the structure of which was determined by X-ray analysis. upce.cz
The table below summarizes crystallographic data for several representative biguanide salts, illustrating the common structural parameters found in this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | Reference |
| Metformin Salicylate (B1505791) | C₁₁H₁₇N₅O₃ | Monoclinic | P2₁/c | acs.org |
| Metforminium Succinate (B1194679) | (C₄H₁₂N₅)₂·(C₄H₄O₄) | Triclinic | P-1 | scielo.org.mx |
| 1-(o-tolyl)biguanidium chloride | C₉H₁₄N₅⁺·Cl⁻ | Monoclinic | C2/c | researchgate.net |
| Hexylbiguanide dihydrochloride | C₈H₂₁N₅·2HCl | Monoclinic | P2₁/c | nih.govacs.org |
| N-phenylbiguanidium perchlorate | C₈H₁₂N₅⁺·ClO₄⁻ | Monoclinic | P2₁/c | mdpi.com |
| N-phenylbiguanidium sulphate | (C₈H₁₂N₅⁺)₂·SO₄²⁻ | Monoclinic | C2/c | mdpi.com |
Analysis of Hydrogen-Bonded Networks and Supramolecular Interactions
In the solid state, biguanidinium cations frequently form hydrogen-bonded pairs, even in the presence of coulombic repulsion. researchgate.netcdnsciencepub.com These pairs are often connected by intermolecular N–H⋯N hydrogen bonds. researchgate.net The cations and their counter-anions (and any solvent molecules present) are linked into complex three-dimensional networks through a variety of hydrogen bonds, such as N–H⋯O and N–H⋯Cl. researchgate.netresearchgate.net In the crystal structure of metforminium succinate, for example, the metforminium cations and succinate anions are linked via charge-assisted N-H⋯O hydrogen bonds, which extend into a 2D network. scielo.org.mx Similarly, metformin salicylate features a dense hydrogen-bonding network where the flexible metformin cations link through the oxygen atoms of the salicylate anions. acs.org
The patterns of these hydrogen bonds can be described using graph-set analysis. In N-phenylbiguanidium(1+) salts, eight-membered hydrogen-bonded rings described by the R²₂(8) graph set descriptor are commonly observed, formed by pairs of N–H⋯O hydrogen bonds between the cation and anion. mdpi.com The conformation of the biguanidium cation itself is often stabilized by one or two intramolecular N-H⋯N hydrogen bonds, corresponding to an S(6) graph set descriptor. mdpi.com These non-covalent interactions, including hydrogen bonding and π-π stacking where applicable, are fundamental to the crystal engineering of biguanide-based materials. numberanalytics.comrsc.org
The supramolecular arrangement in 1-(o-tolyl)biguanidium chloride shows hydrophilic layers composed of chloride and biguanidium ions connected by N—H⋯N and N—H⋯Cl hydrogen bonds. researchgate.net These layers are separated by layers formed by the hydrophobic 2-methylbenzyl groups. researchgate.net Such segregation of hydrophilic and hydrophobic domains is a common theme in the supramolecular chemistry of substituted biguanides. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis has been applied to various biguanide derivatives to deconstruct the complex network of non-covalent contacts that stabilize the crystal packing. researchgate.netnih.govresearchgate.net The Hirshfeld surface is mapped with properties that indicate regions of close contact between neighboring molecules, providing a detailed picture of hydrogen bonds, hydrophobic contacts, and other van der Waals interactions. researchgate.netresearchgate.net
For 1-(o-tolyl)biguanidium chloride, Hirshfeld surface analysis confirmed the critical role of strong N—H⋯Cl⁻ hydrogen bonds and weaker C—H⋯π interactions in the crystal's cohesion. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. In the case of 1-(o-tolyl)biguanidium chloride, these plots show the prevalence of N-H···Cl, C-H···Cl, and H···H contacts. researchgate.net
The table below presents the percentage contribution of the most significant intermolecular contacts to the Hirshfeld surface for a selection of biguanide-related structures.
| Compound | H···H Contacts (%) | H···C/C···H Contacts (%) | N···H/H···N Contacts (%) | Other Significant Contacts (%) | Reference |
| 1-(o-tolyl)biguanidium chloride | 45.4 | 11.2 | 8.2 | Cl···H/H···Cl (28.4) | researchgate.net |
| [Cu(Metformin)SO₄(H₂O)₃] | 49.1 | 19.6 | --- | O···H/H···O (28.4) | researchgate.net |
| Ni(II)-Metformin Complex | ~50 | ~15 | ~10 | Cl···H/H···Cl (~10) | nih.gov |
| Zn(II)-Metformin Complex | ~35 | ~10 | ~5 | Cl···H/H···Cl (~45) | nih.gov |
Coordination Chemistry of 1 Methylbiguanide and Biguanide Ligands
Ligand Properties of Biguanide (B1667054) Compounds
Biguanides, including 1-methylbiguanide (B155205), possess inherent structural features that make them excellent ligands in coordination chemistry. nih.gov Their electronic structure and the spatial arrangement of nitrogen atoms dictate their coordinating behavior.
Biguanide and its derivatives like 1-methylbiguanide are recognized as excellent N-donor bidentate ligands. nih.govnih.govresearchgate.net The ligand structure contains multiple nitrogen atoms, but coordination with metal ions typically occurs through the lone electron pairs of the two imino (=NH) nitrogen atoms. nih.gov This binding fashion allows the biguanide to act as a chelating agent, forming a stable six-membered ring with the central metal ion. cdnsciencepub.comscholaris.ca The charge density is localized on the terminal nitrogen atoms, which enhances the stability of the resulting chelate. nih.gov The basicity of the imino groups, a result of strong n-π conjugation, further explains their propensity for coordination. scholaris.ca The structure of biguanides allows them to act as bidentate ligands via the two imino groups, which confers greater stability to metal complexes compared to monodentate ligands. cdnsciencepub.com
Nature of Donor Atoms and Denticity (N-Donor Bidentate Ligands)
Complexation with Transition Metals
Biguanides readily form coordination compounds with a wide array of transition metals, particularly those in the d-block. nih.govnih.govbeilstein-journals.org The resulting complexes exhibit diverse geometries and have been synthesized for various research applications.
A multitude of stable complexes have been synthesized and characterized featuring biguanide ligands and d-block elements. Extensive research has documented the formation of complexes with copper(II), nickel(II), cobalt(II/III), zinc(II), and palladium(II). nih.govbeilstein-journals.orgnih.gov The synthesis often involves reacting a salt of the desired metal with the biguanide ligand in a suitable solvent. beilstein-journals.orggoogle.com For example, copper(II) complexes have been prepared by reacting a primary amine with cyanoguanidine in the presence of CuCl2. beilstein-journals.org Similarly, complexes of Co(II), Ni(II), and Zn(II) with metformin (B114582) (a dimethylbiguanide) have been successfully synthesized and characterized using single-crystal X-ray diffraction. nih.govrsc.org The interaction of biguanides with these metals has led to a wide range of complexes with interesting structural and chemical properties. researchgate.netgrafiati.com
The following table summarizes some of the reported transition metal complexes with biguanide ligands.
| Metal Ion | Example Complex Formula | Reference(s) |
| Copper (Cu) | [Cu(C4H11N5)2]Cl2·H2O | nih.gov |
| [(Cu(Met)Cl)2-μ-Cl2] | mdpi.com | |
| Nickel (Ni) | [Ni(C4H11N5)(C4H10N5)]Cl·H2O | nih.gov |
| Cobalt (Co) | [Co(C4H11N5)3]Cl2·2H2O | nih.govrsc.org |
| [Co(Met)3][CoCl4]Cl·3H2O | mdpi.com | |
| Zinc (Zn) | [Zn(C4H12N5)Cl3] | nih.gov |
| Palladium (Pd) | Complexes with 1-(o-tolyl)biguanide | grafiati.com |
Biguanide ligands exhibit versatility in their coordination, influenced by factors such as pH and the nature of the metal ion. researchgate.netmdpi.com The most common coordination mode is as a bidentate chelating ligand through the two imino nitrogen atoms. ias.ac.in However, other modes are possible. Deprotonation of the ligand can occur, leading to coordination through a central anionic nitrogen. mdpi.com
The resulting metal complexes adopt various geometries. Octahedral geometry is common, for instance in tris(biguanide)cobalt(III) and iron(III) complexes. mdpi.comasianpubs.org Square planar geometries are also observed, particularly with Ni(II) and Pd(II). grafiati.com A study on a copper-metformin complex revealed a dimeric structure with two copper atoms bridged by chloride ligands, resulting in a distorted square pyramid geometry for each copper center. mdpi.com A zinc-metformin complex was found to have a tetrahedral geometry. nih.gov The ability of the ligand to be protonated or deprotonated allows for a variety of structural forms and coordination environments. mdpi.com
| Metal Ion | Complex Example | Geometry | Reference(s) |
| Fe(III) | [Fe(BG)3] (BG=butylbiguanide) | Octahedral | asianpubs.org |
| Co(III) | [Co(BG)3] (BG=butylbiguanide) | Octahedral | asianpubs.org |
| Co(III) | [Co(Met)3]3+ | Octahedral | mdpi.com |
| Co(II) | [CoCl4]2- | Tetrahedral | mdpi.com |
| Cu(II) | [(Cu(Met)Cl)2-μ-Cl2] | Distorted Square Pyramid | mdpi.com |
| Ir(III) | [(Cp*)Ir(Metf)Cl]+ | Pseudo-octahedral | acs.org |
| Zn(II) | [Zn(C4H12N5)Cl3] | Tetrahedral | nih.gov |
Beyond simple mononuclear complexes, biguanide ligands are capable of forming more complex polymeric and oligomeric structures. Poly(hexamethylene biguanide) (PHMB) is a well-known example of a polymeric biguanide that demonstrates strong bactericidal activity. nih.gov Its silver(I) complex is also known. google.com The synthesis of hyperbranched polymer biguanide molecules has also been reported, created through a melting reaction of polyamidoamine (PAMAM) and PHMB. mdpi.com
Dimeric and other oligomeric structures are also found in the coordination chemistry of biguanides. A dinuclear copper(II) complex bridged by a biguanide ligand has been described, indicating a tetradentate bridging mode of coordination for the biguanide species. ias.ac.in Another study reported a dimeric copper(II) complex where two metformin-copper units are linked by two bridging chloride anions. mdpi.com Similarly, a mixed-valence Co(II)/Co(III) complex has been synthesized, featuring a complex salt structure with distinct cationic and anionic cobalt centers. mdpi.com These examples highlight the structural diversity achievable with biguanide ligands, extending from simple chelates to complex bridged and polymeric materials.
Investigation of Coordination Modes and Geometries
Theoretical Studies on Metal-Ligand Interactions
Theoretical and computational chemistry have become indispensable tools for elucidating the intricacies of metal-ligand interactions in biguanide coordination compounds. These studies provide deep insights into the geometries, binding affinities, and electronic properties that govern the formation and stability of these complexes.
Computational Modeling of Coordination Sites and Binding Energies
Computational modeling, particularly through Density Functional Theory (DFT) and molecular mechanics, has been extensively used to predict and understand the coordination behavior of biguanide ligands, including 1-methylbiguanide. osti.gov These theoretical approaches allow for the detailed examination of potential coordination sites and the quantification of the energetic favorability of metal-ligand binding.
A primary focus of these computational studies has been the determination of the most favorable coordination sites on the biguanide scaffold. chemrj.org The biguanide molecule possesses five nitrogen atoms, all of which are potential electron donors for coordination with metal ions. chemrj.orgmdpi.com However, theoretical calculations have consistently revealed that the imine (sp2-hybridized) nitrogen atoms are the most favorable sites for coordination. chemrj.orgamazonaws.comamazonaws.comresearchgate.net This preference is attributed to the electronic structure of the ligand; DFT calculations have shown that strong n-π conjugation between the amino and imino groups results in the exceptional basicity of the imino groups. cdnsciencepub.com Consequently, both protonation and metal coordination preferentially occur at these positions. cdnsciencepub.com
Quantum-chemical studies employing methods like DFT/B3LYP have analyzed various coordinating indicators such as interatomic bond lengths, atomic charges, molecular electrostatic potentials, and frontier orbital structures to confirm this preference. chemrj.orgamazonaws.comamazonaws.com For instance, analysis of interatomic bond lengths shows that the C-N bonds within the delocalized backbone are intermediate between single and double bonds, indicating that the electron pairs of the central and terminal amino nitrogens are less available for coordination. chemrj.orgamazonaws.com This leaves the imine nitrogen atoms, whose electron pairs are more localized, as the primary coordination sites. chemrj.org The chelation of a metal cation between the two imine nitrogen atoms results in the formation of a highly stable six-membered ring. cdnsciencepub.comscholaris.ca
Molecular mechanics has also been applied to predict the three-dimensional structures of metal-biguanide complexes, such as those with Technetium. osti.gov In such studies, computer-generated geometries are optimized, and the interaction energies between the complexes and other molecules (like water or peptides) are calculated. osti.gov These theoretical interaction energies have been successfully correlated with experimental data, such as partition coefficients and protein binding percentages, underscoring the predictive power of these models. osti.gov Furthermore, computational analysis has been employed to investigate differences in the biological effects of various biguanides by comparing their metal-binding energies. nih.gov
Table 1: Summary of Computational Modeling Studies on Biguanide Coordination
| Computational Method | Focus of Study | Key Findings | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Tautomer stability and protonation sites | Tautomers without a hydrogen on the central nitrogen are more stable; protonation occurs on imino groups. | cdnsciencepub.comscholaris.ca |
| DFT/B3LYP/6-31G(d,p) | Determination of favorable coordination sites in biguanide and its derivatives | Imine (sp2) nitrogen atoms are the most favorable coordination sites. | chemrj.orgamazonaws.comamazonaws.com |
| Molecular Mechanics | Prediction of complex geometry and intermolecular interactions | Predicted structures and interaction energies correlate well with experimental in vitro data (e.g., partition coefficients). | osti.gov |
| DFT | Analysis of coordinating indicators (bond lengths, charges, MESP) | Delocalization of electron pairs on amino nitrogens makes them less available for coordination compared to imine nitrogens. | chemrj.orgamazonaws.com |
Electronic Structure and Bonding in Biguanide Coordination Compounds
The electronic structure of the biguanide ligand is fundamental to its coordinating ability and the properties of its metal complexes. Theoretical studies have provided a detailed picture of the bonding within these compounds, highlighting significant electron delocalization, which is crucial for understanding their basicity and interactions with metal ions. jneonatalsurg.comresearchgate.net
The biguanide framework is characterized by a conjugated system of alternating single and double bonds over the N-C-N-C-N backbone. chemrj.org Ab initio molecular orbital and DFT studies have explored the electronic structure, revealing the existence of multiple interconvertible tautomeric forms arising from this electron delocalization. researchgate.netacs.org This delocalization is enhanced upon deprotonation of the ligand, which increases the π-conjugation within the N-C-N system and stabilizes the chelate ring formed upon coordination. researchgate.net The strong n-π conjugation is also responsible for the high basicity of the imino groups. cdnsciencepub.com
Natural Bond Orbital (NBO) analysis has been used to investigate the nature of the metal-ligand interaction, molecular stability, and bond strengths in biguanide complexes. ekb.eg This method provides insights into the charge transfer and orbital interactions between the donor atoms of the ligand and the acceptor orbitals of the metal. The localization of charge density on the terminal nitrogen atoms enhances the stability of the chelates formed. researchgate.net
Molecular Orbital (MO) theory is another key tool used to analyze the electronic properties of these complexes. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.netacs.org The HOMO-LUMO energy gap is often used as an indicator of the chemical reactivity and stability of the molecular system. researchgate.netresearchgate.net A larger gap generally implies higher stability. researchgate.net
Molecular Electrostatic Potential (MESP) surfaces are calculated to visualize the charge distribution and reactive sites of the biguanide molecule. jneonatalsurg.comacs.org MESP analysis shows regions of negative potential (associated with the lone pairs of the imine nitrogens) and positive potential, identifying the sites for electrophilic and nucleophilic attack, respectively. jneonatalsurg.comresearchgate.net Studies have shown that the MESP surfaces of neutral, protonated, and deprotonated forms of biguanide are quite similar in their most stable configurations, which helps in understanding how these molecules interact with biological targets. jneonatalsurg.comacs.org
Table 2: Theoretical Approaches to Electronic Structure and Bonding in Biguanide Complexes
| Theoretical Approach | Aspect Studied | Key Insights | References |
|---|---|---|---|
| Ab initio MO / DFT | Electron delocalization and tautomerism | Significant electron delocalization across the N-C-N-C-N backbone; existence of multiple tautomeric forms. | researchgate.netacs.org |
| Natural Bond Orbital (NBO) Analysis | Metal-ligand interaction and bond strength | Provides details on charge transfer and orbital interactions, confirming the stability of the metal-ligand bond. | ekb.eg |
| Molecular Orbital (MO) Theory | Stability and reactivity of complexes | The HOMO-LUMO energy gap is used to assess the kinetic stability of the complexes. | researchgate.netacs.org |
| Molecular Electrostatic Potential (MESP) | Charge distribution and reactive sites | Identifies electron-rich imine nitrogens as the primary sites for metal coordination. | jneonatalsurg.comacs.org |
Chemical Reactivity and Transformation Pathways of 1 Methylbiguanide and Biguanides
Cyclization Reactions to Nitrogen-Containing Heterocycles
Biguanides, including 1-methylbiguanide (B155205), are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds due to their inherent nucleophilicity and the arrangement of their nitrogen atoms. nih.gov These reactions are fundamental in organic synthesis for creating molecules with diverse applications. researchgate.net
Synthesis of 1,3,5-Triazine (B166579) Derivatives
The formation of 1,3,5-triazine rings is a prominent reaction pathway for biguanides. researchgate.net This transformation can be achieved through condensation and cyclization reactions with various electrophilic partners.
One common method involves the condensation of a biguanide (B1667054) with an ester. mdpi.com For instance, derivatives of 1,3,5-triazines have been synthesized from metformin (B114582) (1,1-dimethylbiguanide), a close structural analog of 1-methylbiguanide, and various esters. mdpi.comsmolecule.com This reaction typically proceeds via nucleophilic attack of the biguanide nitrogen atoms on the ester carbonyl group, followed by cyclization and elimination of alcohol.
Another synthetic route utilizes the reaction of biguanides with 1,1-dibromoalkenes, catalyzed by copper. acs.org This method allows for the synthesis of trisubstituted 1,3,5-triazines under relatively mild conditions and tolerates a range of functional groups on both the biguanide and the alkene. acs.org
Furthermore, the reaction of biguanides with aldehydes can lead to the formation of 3,6-dihydro-1,3,5-triazine derivatives. googleapis.comgoogle.com In the specific case of 1-methylbiguanide, it has been shown to undergo cyclization to form 1,3,5-triazine-2,4-diamine (B193344) as a degradation product, indicating the favorability of this ring system formation. researchgate.netmdpi.com
| Biguanide Reactant | Electrophilic Reagent | Catalyst/Conditions | Product Type | Reference(s) |
| Metformin, Phenylbiguanide | Esters (e.g., diethyl oxalate) | Reflux in methanol (B129727) | 1,3,5-Triazine derivatives | mdpi.com |
| Dimethylbiguanide | 1,1-Dibromoalkenes | CuI, 2,2′-bipyridine, K₃PO₄ | Trisubstituted 1,3,5-triazines | acs.org |
| N,N-dimethylbiguanide | Acetaldehyde | NaOMe in methanol | 2-amino-3,6-dihydro-4-dimethylamino-6-methyl-1,3,5-triazine | googleapis.comgoogle.com |
| 1-Methylbiguanide | - (via degradation) | Excitation/Cyclization | 1,3,5-Triazine-2,4-diamine | researchgate.netmdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Formation of Pyrimidines and Other Biguanide-Derived Heterocycles
Biguanides are also utilized as building blocks for the synthesis of pyrimidines, another important class of nitrogenous heterocycles. nih.gov The classical approach involves the cyclocondensation of a biguanide with a β-dicarbonyl compound. slideshare.netorientjchem.org For example, the reaction of various N-substituted biguanides with ethyl acetoacetate (B1235776) yields 2-substituted-guanidino-4-hydroxy-6-methylpyrimidine derivatives. orientjchem.org
The reaction of biguanides with acetylacetone (B45752) has been shown to produce 2-substituted-guanidino-4,6-dimethylpyrimidines. orientjchem.org These reactions highlight the versatility of biguanides in constructing six-membered heterocyclic rings. While specific examples for 1-methylbiguanide were not detailed in the reviewed literature, the general reactivity pattern of biguanides suggests its capability to undergo similar transformations.
Beyond triazines and pyrimidines, biguanides can serve as precursors to other heterocyclic systems, such as benzo[f]quinazolines. nih.gov The reaction of ortho-substituted anilines with cyanoguanidine can lead to guanidino-heterocycles, which can be considered "biguanide-like" structures and can be further transformed. nih.gov
Degradation Mechanisms of Biguanide Structures
The biguanide structure is susceptible to degradation under various environmental and chemical conditions. Studies on metformin, which contains the 1,1-dimethylbiguanide structure, provide significant insight into the degradation pathways that are also relevant to 1-methylbiguanide.
Oxidative and Hydrolytic Degradation Pathways
Oxidative degradation is a key transformation pathway for biguanides. Strong oxidizing agents, such as hydroxyl radicals, can attack the biguanide linkage, leading to the formation of smaller molecules. mdpi.com In the case of metformin, oxidative conditions lead to the formation of 1-methylbiguanide and biguanide, indicating the cleavage of the methyl groups from the nitrogen atoms. semanticscholar.org Photocatalytic degradation, for instance using TiO₂, has also been shown to be an effective method for breaking down biguanides, where 1-methylbiguanide is an identified intermediate in the degradation of metformin. mdpi.com
Hydrolytic degradation of biguanides is also a documented process. For example, the enzymatic hydrolysis of biguanide to produce guanylurea (B105422) and ammonia (B1221849) has been observed in bacteria. nih.gov While metformin is noted to be relatively stable under certain hydrolytic conditions, degradation can occur, particularly under alkaline conditions, leading to the formation of 1-methylbiguanide. semanticscholar.org The susceptibility to hydrolysis can be attributed to the presence of the imino groups in the biguanide structure.
Characterization of Chemical Byproducts (e.g., Guanylurea)
A major and well-characterized degradation byproduct of biguanides like metformin is guanylurea. nih.gov The formation of guanylurea from metformin is a known transformation that can occur in wastewater treatment plants and is mediated by microorganisms. nih.gov This transformation involves the cleavage of a C-N bond in the biguanide backbone.
Studies have identified bacteria, such as Aminobacter sp., that can metabolize metformin stoichiometrically to guanylurea. nih.gov Further investigation has shown that other bacteria, like Pseudomonas mendocina, can metabolize not only metformin but also its breakdown products, including 1-methylbiguanide, biguanide, and guanylurea itself. nih.gov The degradation of guanylurea can proceed via hydrolysis to guanidine (B92328), which is then further metabolized to carbon dioxide and ammonia. nih.gov
| Parent Compound | Degradation Condition | Key Byproducts | Reference(s) |
| Metformin | Oxidative | 1-Methylbiguanide, Biguanide, Guanylurea | mdpi.comsemanticscholar.org |
| Metformin | Hydrolytic (Alkaline) | 1-Methylbiguanide | semanticscholar.org |
| Metformin | Microbial | Guanylurea | nih.govnih.gov |
| Biguanide | Enzymatic Hydrolysis | Guanylurea, Ammonia | nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Reactivity as Strong Organic Bases
A defining characteristic of biguanides is their strong basicity. researchgate.net They are considered organic superbases, which is a consequence of their unique electronic structure. researchgate.net The high basicity arises from the ability of the protonated form of the biguanide to be stabilized by extensive resonance, delocalizing the positive charge over several nitrogen atoms. researchgate.net
Applications of 1 Methylbiguanide and Biguanide Derivatives in Non Biological Systems
Catalytic Applications in Organic Synthesis
Biguanide (B1667054) derivatives have emerged as powerful tools in organic synthesis, serving both as organocatalysts and as ligands in organometallic catalysis. cdnsciencepub.comresearchgate.net Their electron-rich nature, air stability, and tunable properties make them valuable in a variety of chemical transformations. cdnsciencepub.com
Biguanides are recognized for their superbasic character, a property that makes them effective organocatalysts in reactions requiring strong, non-metallic bases. cdnsciencepub.comscholaris.ca One of the prominent applications in this area is the transesterification of vegetable oils to produce biodiesel. beilstein-journals.orgnih.gov
Research has shown that biguanide-based systems can be highly efficient catalysts for this transformation. For instance, polycationic systems based on poly(hexamethylene biguanide) (PHMBG) and its cross-linked networks have demonstrated remarkable catalytic activity. mit.edu These insoluble, network-based catalysts enabled 80–100% triglyceride conversion from sunflower oil with methanol (B129727) in just 30 minutes at 70°C. mit.edu The heterogeneous nature of these catalysts allows for easy recovery and recycling, with studies showing only a 10–15% decline in performance after 15 cycles. mit.edu The high efficiency is attributed to the accessibility of the basic biguanide groups to the reactants. mit.edu
Biguanides are excellent N-donor, bidentate ligands that can chelate and stabilize metal nanoparticles and complexes, preventing their aggregation and deactivation. cdnsciencepub.com This property has been exploited in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. cdnsciencepub.combeilstein-journals.org
The palladium-catalyzed Suzuki-Miyaura coupling reaction has been extensively studied using biguanide derivatives as ligands, often in environmentally friendly solvents like water. cdnsciencepub.com Metformin (B114582), an N,N-dimethylbiguanide, has been a particularly effective ligand in these reactions.
In one study, a Pd/metformin complex formed in situ in water catalyzed the Suzuki-Miyaura coupling with a 95% yield in just 15 minutes at 100°C, using a very low catalyst loading (2.5 × 10⁻³ mol% Pd). cdnsciencepub.comscholaris.ca The aqueous phase containing the catalyst could be recycled up to four times. cdnsciencepub.comscholaris.ca Another biguanide derivative, hexylbiguanide, acting as a surfactant, achieved a 98% yield under micellar conditions and could be recycled six times. cdnsciencepub.comscholaris.canih.gov Biguanides have also been immobilized on magnetic nanoparticles to create recyclable catalysts for heterogeneous Suzuki reactions in aqueous media. mdpi.com
Table 1: Selected Biguanide-Ligated Palladium Catalysts in Suzuki-Miyaura Coupling
| Ligand | Palladium Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability |
| Metformin | Pd(OAc)₂ | 1 | Water:Ethanol (B145695) (1:1) | 80 | 30 min | 98 | - |
| Biguanide-functionalized Chitosan | Pd complex | 0.15 | Water:Ethanol (1:1) | 40 | 2 h | >90 | 7 runs |
| Metformin | Pd(OAc)₂ | 0.0025 | Water | 100 | 15 min | 95 | 4 runs |
| Hexylbiguanide | Pd(OAc)₂ | 0.5 | Water (micellar) | 100 | 15 min | 98 | 6 runs |
This table is generated based on data from multiple research findings. cdnsciencepub.comscholaris.ca
The application of biguanide-metal complexes extends to other important cross-coupling reactions, including the Heck and Ullmann reactions. cdnsciencepub.com The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, often requires harsh conditions. byjus.comwikidoc.orgwikipedia.org However, the development of new ligands and catalytic systems has improved its scope and mildness. Biguanide metal complexes have been successfully employed as efficient ligands in both Heck and Ullmann cross-coupling reactions, further demonstrating their versatility in C-C and C-heteroatom bond formation. cdnsciencepub.comscholaris.cabeilstein-journals.org For instance, the Ullmann-type coupling of aryl bromides with amines and alcohols can be achieved at room temperature using copper catalysts with specific diamine ligands.
Biguanide derivatives have proven to be effective in a range of other transition metal-catalyzed reactions. researchgate.net
Henry Reaction: The Henry (nitro-aldol) reaction, which forms β-nitroalcohols, has been successfully catalyzed by biguanides. Metformin, acting as an organosuper-base, has been used to catalyze the Henry reaction between various aldehydes and nitromethane (B149229) under neat (solvent-free) conditions at room temperature. researchgate.net This method offers advantages such as easy catalyst removal and high chemoselectivity. researchgate.net Furthermore, biguanide-metal complexes have been employed as catalysts for the Henry reaction. researchgate.net
Aerobic Oxidation: Biguanide/Pd hybrid nanocomposites have been synthesized and used as heterogeneous catalysts for the aerobic oxidation of benzyl (B1604629) alcohols, showing excellent catalytic activity. researchgate.net
Hydrogenation: The use of biguanide-metal complexes as catalysts has also been reported for hydrogenation reactions. researchgate.net
Metal-Ligand Catalysis for Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Material Science and Supramolecular Chemistry Applications
The distinct ability of biguanides to form multiple, stable hydrogen bonds makes them highly valuable in supramolecular chemistry and material science. cdnsciencepub.comscholaris.ca This property allows them to participate in self-assembly processes and to act as supramolecular synthons, which are molecular units that can be reliably assembled into larger superstructures. cdnsciencepub.comresearchgate.net
Protonated biguanides can form "corrugated ribbon" structures in the solid state, where each molecule donates and accepts two hydrogen bonds with its neighbors. scholaris.ca This predictable hydrogen-bonding pattern is fundamental to their use in crystal engineering. researchgate.net By adding different functional groups (e.g., apolar aryl or alkyl groups) to the biguanide scaffold, it is possible to create amphiphilic molecules that form micelles or to design supramolecular assemblies driven by π-stacking interactions. cdnsciencepub.comscholaris.ca
A significant application of biguanides in this field is as precursors for 2,4-diamino-1,3,5-triazine derivatives. cdnsciencepub.comscholaris.ca These triazines are not only bioactive but are also key components in supramolecular chemistry due to their ability to form extensive hydrogen bond networks, which can induce self-assembly and crystallization. cdnsciencepub.comscholaris.ca
Furthermore, biguanides serve as ligands in the construction of Metal-Organic Frameworks (MOFs) . researchgate.netsigmaaldrich.com MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.comwikipedia.org Biguanide-based ligands can be incorporated into these frameworks, contributing to the development of materials with applications in gas storage, separation, and catalysis. researchgate.netwikipedia.org For example, a composite of Cu-BTC (a copper-based MOF) and multi-walled carbon nanotubes has been used for the electrochemical determination of metformin. researchgate.net
Biguanides as Supramolecular Synthons in Crystal Engineering
The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. ias.ac.in This is achieved by understanding and controlling the intermolecular interactions that govern the assembly of molecules into a crystal lattice. ias.ac.in A key concept in this field is the "supramolecular synthon," which refers to a robust and predictable non-covalent interaction pattern between functional groups that can be reliably used to build larger supramolecular structures. ias.ac.innih.gov
Biguanides and their derivatives have emerged as highly effective supramolecular synthons due to their unique structural features. researchgate.netmdpi.com The biguanide moiety possesses multiple hydrogen bond donor (N-H) and acceptor sites, allowing it to form extensive and predictable hydrogen-bonding networks. mdpi.comscispace.com These interactions are fundamental to directing the self-assembly of molecules into specific, well-defined crystalline architectures. scispace.com
In the crystal structures of biguanide salts, such as those formed with organic acids, the protonated biguanidium(+) cation is a primary building block. researchgate.net These cations often form pairs connected by strong intermolecular N–H⋯N hydrogen bonds. researchgate.net These pairs then interact with counter-anions and solvent molecules through additional N–H⋯O hydrogen bonds, creating complex three-dimensional networks that stabilize the crystal lattice. researchgate.net For example, in the crystal structure of biguanidium(1+) hydrogen succinate (B1194679), distinct cationic and anionic layers are interconnected by these N–H⋯O interactions. researchgate.net
The reliability of these hydrogen-bonding motifs makes biguanides valuable in the design of new materials. scispace.com For instance, aminotriazines, which can be synthesized from biguanide precursors, are particularly useful in supramolecular chemistry because they incorporate a characteristic pattern of multiple sites that can donate or accept hydrogen bonds, thereby directing molecular recognition and crystallization. scispace.com The study of N-phenylbiguanides has also highlighted their potential as building blocks in crystal engineering, with their crystal structures revealing extensive networks of hydrogen bonds that significantly influence the conformation of the cations. mdpi.com
Table 1: Common Hydrogen-Bonding Patterns Involving Biguanide Moieties
| Synthon Type | Interacting Groups | Description |
|---|---|---|
| Cation-Cation | Biguanidium(1+) pairs | Connected by intermolecular N–H⋯N hydrogen bonds. researchgate.net |
| Cation-Anion | Biguanidium(1+) and counter-ion (e.g., carboxylate, phosphite) | Interconnected through a system of N–H⋯O hydrogen bonds. researchgate.netmdpi.com |
Integration into Polymeric Scaffolds and Nanomaterials
The functional properties of the biguanide group have led to its incorporation into a variety of advanced materials, including polymeric scaffolds and nanomaterials. This integration aims to impart specific functionalities, such as enhanced binding capabilities or tailored surface properties, to the final material. acs.orgfrontiersin.org
One approach involves the functionalization of nanomaterials with biguanide derivatives. For example, the well-known biguanide derivative metformin has been successfully attached to carbon nanotubes and fullerene C60 through nucleophilic substitution reactions. cdnsciencepub.com Biguanides have also been incorporated into other complex systems like mesoporous silica (B1680970) and chitosan. acs.org These hybrid materials leverage the properties of both the nanomaterial scaffold and the attached biguanide molecules.
Another strategy is to synthesize polymers that have biguanide units as part of their structure. A prominent example is poly(hexamethylene biguanide) (PHMB), a cationic polymer where biguanide groups are linked by hexamethylene chains. frontiersin.orgresearchgate.net PHMB-based materials are studied for various applications, including their use as components in functional coatings. researchgate.net The biguanide groups within the polymer chain can also be used to create nano-objects through self-assembly processes. researchgate.net
Furthermore, biguanide-functionalized conducting polymers have been developed. Novel derivatives of poly(3,4-ethylenedioxythiophene) (PEDOT) have been created by attaching biguanide groups (poly(EDOT-BG)). frontiersin.orgnih.gov These polymers are synthesized via electropolymerization, a technique that allows for the direct deposition of the functional polymer as a coating onto a conducting substrate like indium tin oxide (ITO) glass. frontiersin.orgnih.gov By copolymerizing the biguanide-functionalized monomer with unfunctionalized monomers, the concentration of the biguanide moiety in the final polymer film can be precisely tuned. frontiersin.orgnih.gov
The encapsulation of biguanide compounds within polymeric matrices is another area of research. Techniques such as solvent evaporation and ionic gelation using polymers like ethylcellulose, Eudragits, and alginates have been employed for the nano- or microencapsulation of metformin. nih.gov
Table 2: Examples of Biguanide-Integrated Materials
| Material Type | Biguanide Derivative | Integration Method | Potential Application Area |
|---|---|---|---|
| Carbon Nanotubes | Metformin | Covalent functionalization | Materials Science cdnsciencepub.com |
| Fullerene C60 | Metformin | Covalent functionalization | Materials Science cdnsciencepub.com |
| Chitosan | Biguanidine | Cross-linking | Materials Science acs.org |
| PEDOT Polymer | EDOT-Biguanide monomer | Electropolymerization | Functional Surface Coatings frontiersin.orgnih.gov |
Design of Host-Guest Recognition Systems
Host-guest chemistry is a central theme in supramolecular chemistry, focusing on the design of "host" molecules that can selectively bind "guest" molecules through non-covalent interactions. wikipedia.org The principles of molecular recognition, which govern the specific binding between host and guest, are crucial for creating these complex assemblies. wikipedia.orgfortunejournals.com The biguanide moiety, with its distinct shape and array of hydrogen bond donors and acceptors, is a suitable candidate for acting as a guest in such systems.
The complexation of metal ions by biguanide ligands is a clear example of host-guest recognition. Biguanides act as bidentate ligands, binding to metal ions (the host) through their two "imine-like" nitrogen atoms. acs.org The resulting metal-biguanide complexes have their own unique molecular recognition properties. For instance, studies on technetium-oxo complexes with N1-substituted biguanide ligands (such as dimethyl, phenyl, and phenethyl derivatives) have shown that the nature of the substituent group affects the geometry and planarity of the final complex. core.ac.uk This structural specificity is critical for how these complexes are, in turn, recognized by other molecules. core.ac.uk
While direct studies on 1-methylbiguanide (B155205) sulphate as a guest in synthetic host systems are not extensively detailed, the principles derived from related biguanides apply. The highly polar and structured nature of the protonated biguanide function makes it an ideal recognition motif. mdpi.com For a host molecule to bind a biguanide guest, it would need to possess a suitably sized cavity with strategically placed hydrogen bond acceptors to interact with the N-H groups of the biguanide. This precise complementarity is the foundation of molecular recognition in host-guest systems. wikipedia.org
Self-Assembly Processes Directed by Biguanide Moieties
Self-assembly is the spontaneous organization of individual molecules into ordered, stable, and non-covalently bonded structures. wikipedia.orgfortunejournals.com The biguanide group is a powerful directing moiety in self-assembly processes due to its capacity for forming multiple, directional hydrogen bonds and its ability to participate in other non-covalent interactions like π-stacking and metal coordination. scispace.comscholaris.castonybrook.edu
In the solid state, neutral biguanide units can self-assemble into well-defined supramolecular structures. For example, they have been observed to interact directly through a network of hydrogen bonds where each molecule donates two hydrogen bonds to one neighbor and accepts two from another, resulting in the formation of extended, corrugated ribbons. scispace.com
In solution, the self-assembly of biguanide-containing molecules can be tuned by modifying their chemical structure. Adding apolar alkyl or aryl groups to the polar biguanide core creates amphiphilic molecules. cdnsciencepub.comscholaris.ca These amphiphiles can self-assemble in aqueous media to form larger structures like micelles, where the hydrophobic parts are shielded from the water. cdnsciencepub.comscholaris.ca
The self-assembly of biguanide-based polymers has also been investigated. A polyelectrolyte containing biguanide groups was shown to self-assemble in water, even in the presence of simple monovalent counterions. researchgate.net This process is driven by the like-charge pairing of the biguanide units and is enthalpically favorable. researchgate.net The polymer initially assembles into a compact, hairpin-like shape, which can further collapse into more complex folded structures as the ionic strength of the solution increases. researchgate.net
Furthermore, the strong metal-binding ability of biguanides allows for their use in "metal-directed self-assembly." stonybrook.edu This concept, introduced by Makoto Fujita, involves combining transition metals with organic ligands to create building blocks that spontaneously assemble into large, discrete, and stable three-dimensional frameworks. stonybrook.edu The bidentate chelating nature of the biguanide moiety makes it an excellent ligand for such applications, enabling the construction of complex coordination-based supramolecular architectures. acs.orgbeilstein-journals.org
Applications as Reagents in Synthetic Chemistry
Beyond their role in building supramolecular structures, biguanides are versatile reagents and starting materials in organic synthesis. beilstein-journals.orgbeilstein-journals.org Their primary applications are as precursors for the synthesis of nitrogen-containing heterocycles and as potent organocatalysts. cdnsciencepub.combeilstein-journals.org
The most significant use of biguanides in synthesis is as a building block for 2,4-diamino-1,3,5-triazine derivatives. cdnsciencepub.comscholaris.ca These triazine compounds are valuable in their own right, with applications in materials science and supramolecular chemistry due to their ability to form multiple hydrogen bonds. cdnsciencepub.comscholaris.ca The synthesis typically involves the reaction of a biguanide with an appropriate carbonyl compound or its derivative, leading to cyclization and the formation of the triazine ring. Biguanides also serve as precursors to other heterocyclic systems, such as pyrimidines and boron heterocycles. beilstein-journals.org
In addition to their role as synthetic precursors, biguanides are employed as strong, non-nucleophilic organic bases, often categorized as "superbases." cdnsciencepub.combeilstein-journals.org Their high basicity, coupled with good solubility in organic solvents, makes them effective catalysts for a variety of organic reactions. cdnsciencepub.com Biguanide-catalyzed reactions include:
Transesterification: Used in the transesterification of vegetable oils. beilstein-journals.orgbeilstein-journals.org
C-C Bond Forming Reactions: Catalyzing classic reactions like aldol (B89426) condensations, Henry (nitroaldol) reactions, and Michael additions. cdnsciencepub.com
Some biguanide derivatives have been grafted onto polystyrene resins, demonstrating their use in heterogeneous catalysis. beilstein-journals.org Furthermore, biguanides like methylbiguanide have been identified as potential latent curing agents for one-part curable adhesive compositions, where they would initiate the polymerization/cross-linking process upon heating. google.com
Table 3: Synthetic Applications of Biguanides
| Application | Role of Biguanide | Example Reactions/Products |
|---|---|---|
| Heterocycle Synthesis | Precursor/Building Block | Synthesis of 2,4-diamino-1,3,5-triazines, pyrimidines. beilstein-journals.orgbeilstein-journals.org |
| Organocatalysis | Superbase | Transesterification, Aldol Condensation, Michael Addition. cdnsciencepub.com |
Q & A
Q. How can researchers constructively address peer review critiques regarding the mechanistic hypotheses of 1-methylbiguanide sulphate’s activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
